molecular formula C11H15NO3 B2637402 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1535373-68-2

2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2637402
CAS No.: 1535373-68-2
M. Wt: 209.245
InChI Key: OFWBGOZIJRDZGC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid (CAS 1535373-68-2) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol , this pyrrole-3-carboxylic acid derivative features a tetrahydrofuran (oxolane) substituent, a structural motif of significant interest in medicinal chemistry. Pyrrole derivatives are recognized as prominent scaffolds in the development of bioactive molecules . The pyrrole ring system is a versatile building block, and the presence of the carboxylic acid functional group at the 3-position provides a reactive site for further synthetic modification, such as amide coupling, to create novel molecular entities . This makes the compound a valuable intermediate for researchers in fields like pharmaceutical chemistry and drug discovery, particularly for synthesizing and evaluating new multifunctional ligands . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,5-dimethyl-1-(oxolan-3-yl)pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-10(11(13)14)8(2)12(7)9-3-4-15-6-9/h5,9H,3-4,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWBGOZIJRDZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCOC2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535373-68-2
Record name 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor. For example, the reaction of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole with a carboxylating agent under acidic or basic conditions can yield the desired carboxylic acid. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and may require the use of catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl groups and the oxolan-3-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. Reactions are often performed under an inert atmosphere to prevent oxidation.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions. Conditions vary depending on the specific reaction but often involve the use of solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield aldehydes or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C12_{12}H17_{17}NO3_3
  • Molecular Weight : 223.27 g/mol
  • SMILES : CC1=CC(=C(N1C2CCCOC2)C)C(=O)O
  • InChIKey : GSMINBPUFWCQJM-UHFFFAOYSA-N

The compound features a pyrrole ring substituted with a carboxylic acid group and an oxolane moiety, which contributes to its unique chemical properties.

Medicinal Chemistry

Research has indicated that pyrrole derivatives exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, compounds similar to 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid have been studied for their ability to inhibit tumor growth in various cancer cell lines.

Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that pyrrole derivatives could effectively inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation rates and increased apoptosis in vitro .

Agricultural Chemistry

This compound may also find applications in agriculture as a potential agrochemical. Pyrrole derivatives have been explored for their fungicidal and herbicidal properties.

Case Study :
In a research article from Pesticide Science, a related pyrrole compound showed promising results as a fungicide against several plant pathogens, enhancing crop yield and health . The oxolane substitution may enhance solubility and bioavailability in plant systems.

Materials Science

The unique structural features of this compound may allow it to be utilized in the development of new materials, particularly in organic electronics.

Case Study :
Research published in Advanced Materials highlighted the use of pyrrole-based compounds in organic photovoltaic cells, where they contributed to improved charge transport properties and overall device efficiency .

Comparative Analysis Table

Application AreaCompound TypeKey Findings
Medicinal ChemistryAnticancer AgentInhibits tumor growth; induces apoptosis
Agricultural ChemistryFungicideEffective against plant pathogens; improves yield
Materials ScienceOrganic ElectronicsEnhances charge transport in photovoltaic cells

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of a specific enzyme, leading to the disruption of a metabolic pathway and resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a family of 1-substituted-2,5-dimethyl-1H-pyrrole-3-carboxylic acids, where the substituent at the 1-position varies. Key analogs include:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN Source/Price
Target Compound : 2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid Oxolane (tetrahydrofuran) ring C₁₁H₁₅NO₃ 209.24 N/A CID 80717239 CymitQuimica (€549/50mg)
Analog 1 : 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid Thienylmethyl (sulfur-containing aromatic) C₁₂H₁₃NO₂S 235.30 184–187 306936-14-1 Kanto Reagents (¥8,500/1g)
Analog 2 : 1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid Benzyl (aromatic) C₁₄H₁₅NO₂ 229.28 N/A 3807-61-2 American Elements (Pricing >)
Analog 3 : 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid Pyridin-4-ylmethyl (nitrogen-containing heterocycle) C₁₃H₁₄N₂O₂ 230.27 N/A 306936-15-2 Not commercially listed

Key Structural and Physicochemical Differences

Benzyl (Analog 2): The benzyl group increases hydrophobicity and aromatic interactions, favoring membrane permeability but limiting water solubility . Pyridin-4-ylmethyl (Analog 3): The pyridine nitrogen offers basicity, enabling pH-dependent solubility and coordination with metal ions .

Thermal Stability :

  • Analog 1 exhibits a defined melting point (184–187°C), suggesting higher crystallinity compared to the target compound, for which melting point data are unavailable .

Biological Activity

2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound belonging to the pyrrole family, characterized by its unique chemical structure which includes two methyl groups and an oxolan-3-yl substituent. This compound has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO3C_{12}H_{17}NO_3, with a CAS number of 1535373-68-2. The compound's structure is crucial for its biological activity, as modifications can significantly alter its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds within the pyrrole class exhibit notable antimicrobial activity. A study on derivatives of pyrrole demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The introduction of functional groups like methoxy has been shown to enhance this activity, suggesting that structural modifications can lead to improved efficacy against microbial pathogens .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

Compound NameBacterial PathogenZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12
This compoundPending Study

Antifungal Activity

In addition to antibacterial effects, pyrrole derivatives have shown antifungal properties. The mechanism often involves the disruption of fungal cell walls or interference with metabolic pathways essential for fungal growth. The specific activity of this compound against various fungi remains an area for further investigation .

The biological activity of this compound is thought to stem from its ability to interact with biological targets such as enzymes and receptors. For instance, it may inhibit specific enzymes involved in metabolic pathways, leading to reduced proliferation of target cells in antimicrobial and anticancer applications .

Case Studies

A recent study explored the synthesis and biological evaluation of related pyrrole compounds. The results indicated that certain modifications to the pyrrole structure could lead to enhanced biological activity. For example, compounds synthesized with additional functional groups exhibited higher potency in inhibiting cancer cell lines compared to their simpler counterparts .

Case Study: Anticancer Activity

In vitro studies have shown that certain pyrrole derivatives can induce apoptosis in cancer cells. The specific pathways involved include the activation of caspases and the modulation of Bcl-2 family proteins. Further research into this compound could reveal similar mechanisms contributing to its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid?

  • Methodology :

  • Synthesis : Adapt procedures from analogous pyrrole derivatives. For example, use a diazomethane-mediated alkylation (as in ) under controlled temperatures (–20 to –15°C) for introducing the oxolane substituent. Ensure anhydrous conditions with dichloromethane as the solvent.
  • Purification : Employ column chromatography (ethyl acetate/hexane, 1:4 ratio) to isolate intermediates, followed by recrystallization from methanol or 2-propanol for final product purity .
  • Key parameters : Monitor reaction progress via TLC and optimize reflux times (25–30 hours for cyclization steps) to maximize yield .

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) characterize this compound’s structure?

  • NMR : Assign proton environments using 1H^1H- and 13C^{13}C-NMR. The oxolane ring protons (δ 3.5–4.5 ppm) and pyrrole methyl groups (δ 1.8–2.3 ppm) are diagnostic. Compare with analogs like 1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carboxylic acid ( ) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal diffraction (as in and ). Refine data with software like SHELX, ensuring R-factors < 0.06 .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

  • DFT studies : Calculate molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites. Optimize geometry at the B3LYP/6-311+G(d,p) level, referencing analogous pyrrole-carboxylic acid systems () .
  • Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with crystal structures of related bioactive pyrroles, such as 4-dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-pyrrole-3-carbonitrile ( ) .

Q. How can kinetic and isotopic labeling studies elucidate reaction mechanisms for functionalization at the pyrrole core?

  • Kinetic analysis : Track substituent effects on reaction rates (e.g., oxolane vs. benzyl groups) using UV-Vis spectroscopy. Compare with 1-benzyl-2,5-dimethylpyrrole-3-carboxylic acid ( ) to assess steric/electronic contributions .
  • Isotopic labeling : Introduce 13C^{13}C-labeled carboxylic acid groups to trace regioselectivity in cross-coupling reactions. Use 2H^2H-NMR to confirm labeling efficiency .

Q. How should researchers resolve contradictions in reported synthetic yields or spectroscopic data across studies?

  • Data reconciliation : Cross-validate NMR shifts with structurally similar compounds (e.g., 2-[1-(4-chlorophenyl)pyrrol-3-yl]acetic acid, ) to identify systematic errors .
  • Yield optimization : Replicate conflicting procedures (e.g., varying reflux times in ) under controlled conditions. Use DOE (Design of Experiments) to isolate critical variables like solvent polarity or catalyst loading .

Methodological Considerations Table

Aspect Recommended Approach Reference
Synthesis Diazomethane alkylation, reflux in xylene for cyclization
Purification Column chromatography (ethyl acetate/hexane), recrystallization (methanol/2-propanol)
Spectroscopy 1H^1H-NMR (δ 1.8–4.5 ppm), X-ray crystallography (R-factor < 0.06)
Computational Analysis DFT (B3LYP/6-311+G(d,p)), molecular docking (AutoDock Vina)
Mechanistic Studies Kinetic profiling, 13C^{13}C-isotopic labeling

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